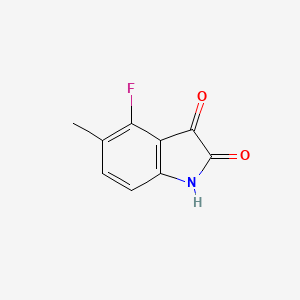
4-fluoro-5-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-5-methyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Precursor for Drug Synthesis
4-Fluoro-5-methyl-1H-indole-2,3-dione serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its reactivity, attributed to the presence of carbonyl groups at the 2 and 3 positions, allows for further modifications that can enhance biological activity or improve pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this indole derivative have shown inhibitory effects on cancer cell lines, with studies indicating IC50 values in the low micromolar range . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further exploration in cancer therapeutics .
In Vitro Studies
In vitro studies have highlighted the compound's potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests its utility in treating inflammatory diseases. Additionally, compounds related to this compound have demonstrated antimicrobial properties, providing avenues for research into new antibiotics .
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects include interaction with specific cellular pathways that regulate cell growth and apoptosis. These interactions are critical for developing drugs targeting various diseases, including cancer and inflammatory disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes the features of notable related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylisatin | Indole core with a methyl group | Known for its use in organic synthesis |
| 5-Fluoroindole | Indole core with fluorine at position 5 | Exhibits different biological activities |
| 5-Nitroindole | Indole core with a nitro group | Notable for its use in medicinal chemistry |
| 6-Fluoroindoline | Indoline structure with fluorine at position 6 | Potentially different pharmacological profiles |
This comparison illustrates how minor structural variations can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
Several case studies have documented the efficacy of derivatives of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives exhibited high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating promising therapeutic potential .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds, revealing their ability to modulate inflammatory pathways effectively .
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
4-fluoro-5-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
Clave InChI |
QKPYRSCPOOBXEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)NC(=O)C2=O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













